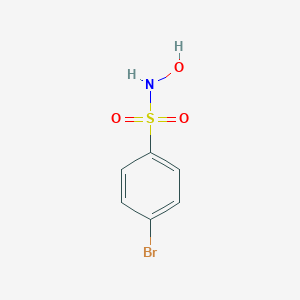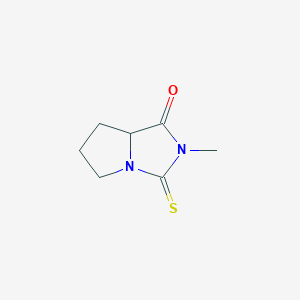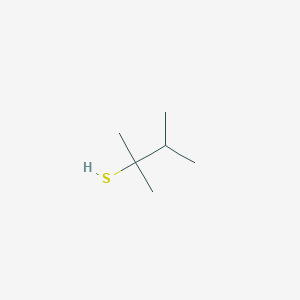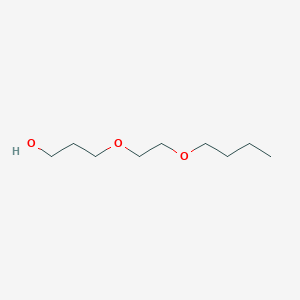
3-(2-butoxyethoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-butoxyethoxy)propan-1-ol is an organic compound with the molecular formula C₉H₂₀O₃ . It is a colorless liquid known for its use as a solvent in various industrial applications. This compound is characterized by its relatively low toxicity and good solubility in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(2-butoxyethoxy)propan-1-ol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide . The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide . The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-butoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols with different chain lengths.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohols.
Substitution: Halogenated compounds or sulfonates.
Aplicaciones Científicas De Investigación
3-(2-butoxyethoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: It is utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is employed in the production of coatings, paints, and cleaning agents due to its excellent solvency properties.
Mecanismo De Acción
The mechanism by which 3-(2-butoxyethoxy)propan-1-ol exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. The pathways involved include the disruption of intermolecular forces and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
2-Butoxyethanol: Similar in structure but lacks the additional propanol group.
Diethylene glycol monobutyl ether: Has a similar ether linkage but differs in the length of the carbon chain.
Propylene glycol monobutyl ether: Similar in having a propanol group but differs in the ether linkage.
Uniqueness: 3-(2-butoxyethoxy)propan-1-ol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct solvency properties and reactivity. Its balanced hydrophilic and hydrophobic characteristics make it particularly useful in applications requiring both water and organic solubility.
Propiedades
Número CAS |
10043-18-2 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
Clave InChI |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
SMILES canónico |
CCCCOCCOCCCO |
Sinónimos |
3-(2-Butoxyethoxy)-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


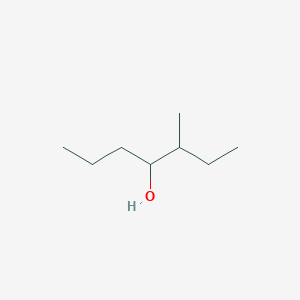

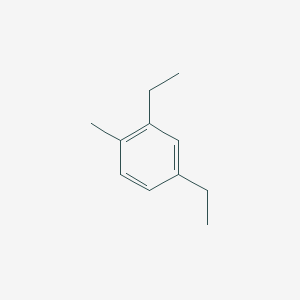

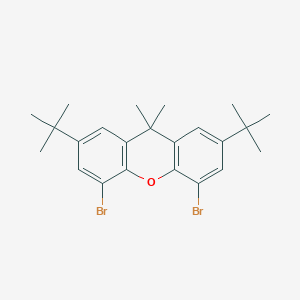
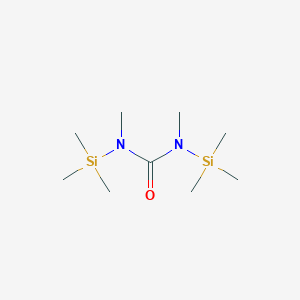

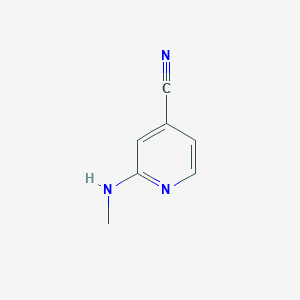
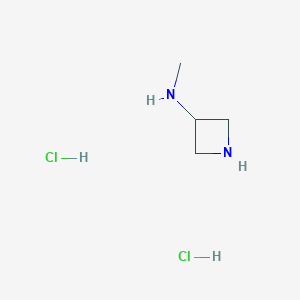
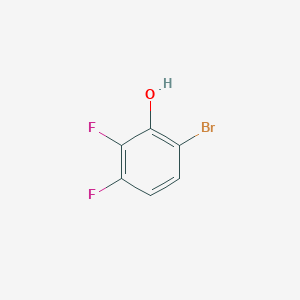
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
